BenchChemオンラインストアへようこそ!

(14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA

Retinal lipidomics VLC-PUFA biosynthesis Photoreceptor membrane composition

This ultra-long-chain polyunsaturated fatty acyl-CoA (C32:5 ω-6) is the activated CoA thioester of (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoic acid, synthesized via the ELOVL4 elongase pathway. It is the definitive reference standard for ELOVL4 activity assays, Stargardt disease-3 (STGD3) research, and LC-MS/MS lipidomics of retinal dipolyunsaturated phosphatidylcholines. Unlike shorter-chain (≤C26) or ω-3 positional isomers, this C32:5 ω-6-CoA is irreplaceable for studies of photoreceptor membrane biophysics and n-6 VLC-PUFA metabolic pathways. Procure this high-purity standard to ensure accurate quantification and reproducible in vitro elongation data.

Molecular Formula C53H88N7O17P3S
Molecular Weight 1220.3 g/mol
Cat. No. B15599858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA
Molecular FormulaC53H88N7O17P3S
Molecular Weight1220.3 g/mol
Structural Identifiers
InChIInChI=1S/C53H88N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-44(62)81-37-36-55-43(61)34-35-56-51(65)48(64)53(2,3)39-74-80(71,72)77-79(69,70)73-38-42-47(76-78(66,67)68)46(63)52(75-42)60-41-59-45-49(54)57-40-58-50(45)60/h8-9,11-12,14-15,17-18,20-21,40-42,46-48,52,63-64H,4-7,10,13,16,19,22-39H2,1-3H3,(H,55,61)(H,56,65)(H,69,70)(H,71,72)(H2,54,57,58)(H2,66,67,68)/b9-8-,12-11-,15-14-,18-17-,21-20-/t42-,46-,47-,48+,52-/m1/s1
InChIKeyTVWZLJJJUVOFOH-QUHUYQPJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(14Z,17Z,20Z,23Z,26Z)-Dotriacontapentaenoyl-CoA: C32:5 ω-6 Ultra-Long-Chain Fatty Acyl-CoA for VLC-PUFA Biosynthesis Research


(14Z,17Z,20Z,23Z,26Z)-Dotriacontapentaenoyl-CoA (C32:5 ω-6-CoA) is an ultra-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) belonging to the n-6 series, with a 32-carbon acyl chain containing five cis double bonds at positions 14, 17, 20, 23, and 26 [1]. This compound serves as the activated CoA thioester of (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoic acid, a VLC-PUFA synthesized endogenously via the ELOVL4 elongase pathway [2]. Its molecular formula is C₅₃H₈₈N₇O₁₇P₃S with a monoisotopic mass of 1219.52 Da, and it is classified under ultra-long-chain fatty acyl-CoA (CHEBI:143017) [1][3]. VLC-PUFAs of this chain length class (C32) are particularly abundant in retinal photoreceptor membranes, where they are esterified predominantly at the sn-1 position of dipolyunsaturated phosphatidylcholines [4].

Why (14Z,17Z,20Z,23Z,26Z)-Dotriacontapentaenoyl-CoA Cannot Be Replaced by Other VLC-PUFA-CoAs or Shorter-Chain Analogs


Generic substitution of (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA with other acyl-CoAs fails due to three irreconcilable biochemical distinctions. First, chain-length specificity: C32 VLC-PUFA-CoAs constitute the predominant VLC-PUFA molecular class in human and bovine retina, with C32:3, C32:4, C32:5, and C32:6 being the main represented compounds—substitution with C24, C26, or C34-CoA species yields quantitatively different membrane incorporation patterns [1]. Second, ω-6 versus ω-3 positional isomerism: the ω-6 double-bond configuration (first unsaturation at C14 from carboxyl end) differs fundamentally from the ω-3 isomer (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA in both biosynthetic origin and downstream biological function [2]. Third, ELOVL4 dependence: C32-C36 VLC-PUFA biosynthesis is uniquely catalyzed by ELOVL4—mutations in this elongase cause Stargardt-like macular dystrophy (STGD3) with specific depletion of C32-C36 acyl phosphatidylcholines, demonstrating that these ultra-long-chain species cannot be functionally compensated by shorter-chain PUFAs (≤C26) [3].

(14Z,17Z,20Z,23Z,26Z)-Dotriacontapentaenoyl-CoA: Quantitative Comparative Evidence for Scientific Selection


C32:5 ω-6-CoA as a Predominant Retinal VLC-PUFA Species: Quantitative Abundance Relative to Other Chain Lengths

In dipolyunsaturated phosphatidylcholine (PC) molecular species extracted from bovine and human retina, VLC-PUFA-containing species with 32 carbon atoms (C32:3, C32:4, C32:5, and C32:6) were the main represented compounds, quantitatively exceeding species containing 34-carbon VLC-PUFA and substantially surpassing 36-carbon species, which were detected only at lower quantities [1]. This distribution establishes C32 VLC-PUFA-CoAs—including the ω-6 C32:5-CoA species—as the quantitatively dominant substrates for retinal phospholipid remodeling. In contrast, shorter VLC-PUFA-CoA species (C24-C28) and longer species (C36) exhibit lower incorporation levels, indicating that chain-length specificity is a critical determinant of retinal membrane composition [1]. The analytical methodology employed HPLC-ESI-MS/MS with precursor ion scanning of m/z 184 in positive mode, using 14:0/14:0-PC and 24:0/24:0-PC as internal standards for quantification [1].

Retinal lipidomics VLC-PUFA biosynthesis Photoreceptor membrane composition ELOVL4 enzymology

ELOVL4-Dependent Biosynthesis: C32-C36 VLC-PUFA Deficiency in Stargardt Disease Model vs. Wild-Type

A Stargardt disease-3 (STGD3) mutation introduced into the mouse Elovl4 gene results in specific retinal deficiency of C32-C36 acyl phosphatidylcholines, providing direct genetic evidence that ELOVL4 is required for the biosynthesis of VLC-PUFAs with chain lengths ≥28 carbons, including C32:5 species [1]. The mutation causes reduced VLC-PUFA in retinas and is proposed as the cause of photoreceptor cell death in STGD3 patients [1]. ELOVL4 is the only elongase family member that catalyzes production of VLC-PUFA with chain lengths ≥28 carbons, and mutations in this gene are established to cause STGD3, an autosomal dominant early-onset macular degeneration [2]. This genetic dependency establishes that C32:5 ω-6-CoA and related VLC-PUFA-CoA species are not redundant with shorter-chain PUFAs (≤C26), which can be synthesized by other ELOVL family members (ELOVL1, ELOVL2, ELOVL5) [2].

Stargardt disease ELOVL4 mutation Retinal degeneration VLC-PUFA deficiency

ω-6 vs. ω-3 Double-Bond Positional Isomerism: Biosynthetic and Functional Divergence of C32:5-CoA Species

The ω-6 isomer (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA differs positionally from its ω-3 counterpart (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA in the location of the first double bond relative to the methyl terminus. While both isomers share the same molecular formula (C₅₃H₈₈N₇O₁₇P₃S) and monoisotopic mass (~1219.5 Da), their distinct double-bond positions arise from separate biosynthetic pathways: ω-6 VLC-PUFAs derive from linoleic acid (18:2n-6) elongation/desaturation, whereas ω-3 VLC-PUFAs originate from α-linolenic acid (18:3n-3) [1]. ELOVL4 protein exhibits differential elongation efficiency depending on substrate double-bond configuration, with studies showing that 20:5n-3 is more efficiently elongated to VLC-PUFA than 20:4n-6 or 22:6n-3 [2]. This positional isomerism is not merely structural but dictates distinct metabolic fates and tissue distributions—retinal VLC-PUFAs include both n-6 and n-3 series, with C32:5 detected among the main represented 32-carbon VLC-PUFA species alongside C32:3, C32:4, and C32:6 [3].

ω-6 fatty acid metabolism ω-3 fatty acid metabolism ELOVL4 substrate specificity VLC-PUFA positional isomers

Membrane Biophysical Impact: VLC-PUFA Chain Length (C32) and Unsaturation Confer Unique Bilayer Properties

Due to their high degree of unsaturation and extended chain length, VLC-PUFA products of ELOVL4—including C32:5 ω-6-containing phospholipids—uniquely impact membrane bilayers compared to shorter-chain or less unsaturated PUFAs [1]. VLC-PUFAs with ≥28 carbons can span the hydrophobic core of lipid bilayers more extensively than conventional long-chain PUFAs (C20-C22), altering membrane fluidity, thickness, and curvature in ways that shorter-chain PUFAs cannot replicate [1]. This biophysical distinction is particularly relevant in photoreceptor outer segment discs, where dipolyunsaturated PCs containing C32 VLC-PUFA at sn-1 and DHA (C22:6n-3) at sn-2 are the quantitatively dominant VLC-PUFA-containing species [2]. The combination of a 32-carbon ω-6 PUFA chain and a 22-carbon ω-3 PUFA chain in a single PC molecule creates a unique membrane lipid architecture that cannot be achieved by substituting C24, C26, or C28 VLC-PUFA-CoA precursors [2].

Membrane biophysics Lipid bilayer VLC-PUFA Photoreceptor function

Fatty Acyl-CoA Elongation Capacity: C32-CoA Production Detected as Endpoint in Microsomal Elongase Assays

In integumental microsomes from Blattella germanica (German cockroach), incubation with [1-¹⁴C]palmitoyl-CoA (C16-CoA), malonyl-CoA, and NADPH resulted in the production of C18-CoA as the major product, with minor amounts of C20, C22, C24, C30, and C32 labeled acyl-CoA moieties detected [1]. This study demonstrates that microsomal fatty acyl-CoA elongase systems possess the intrinsic capacity to generate C32-CoA species from shorter-chain precursors through iterative two-carbon elongation cycles, though at substantially lower yields compared to intermediate chain-length products [1]. The detection of C32-CoA as a minor elongation endpoint establishes that ultra-long-chain acyl-CoA synthesis is a measurable outcome of microsomal elongase activity, with C32 representing the upper detection limit in this assay system [1].

Fatty acid elongation VLCFA biosynthesis Microsomal elongase Acyl-CoA metabolism

Optimized Research Applications for (14Z,17Z,20Z,23Z,26Z)-Dotriacontapentaenoyl-CoA Procurement


ELOVL4 Enzymatic Activity Assays for VLC-PUFA Biosynthesis Studies

Use (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA as a reference standard or substrate in in vitro elongation assays to characterize ELOVL4 activity. Given that ELOVL4 is uniquely required for synthesizing VLC-PUFA ≥28 carbons, this ω-6 C32:5-CoA provides a physiologically relevant endpoint marker for validating elongase function [1]. The compound is particularly suited for studies investigating Stargardt disease-3 (STGD3) pathogenesis, where ELOVL4 mutations cause specific deficiency of C32-C36 acyl phosphatidylcholines [2].

Retinal Lipidomics and Photoreceptor Membrane Composition Analysis

Employ this compound as an authentic standard in LC-MS/MS lipidomics workflows targeting dipolyunsaturated phosphatidylcholines in retinal tissue. C32 VLC-PUFA species (C32:3, C32:4, C32:5, C32:6) are the main represented VLC-PUFA-containing PC species in human and bovine retina, making the ω-6 C32:5-CoA standard essential for accurate quantification and structural characterization [3]. The standard supports precursor ion scanning (m/z 184) and collision-induced dissociation methods validated for retinal PC molecular species [3].

ω-6 vs. ω-3 VLC-PUFA Pathway Discrimination Studies

Utilize the ω-6 positional isomer (14Z,17Z,20Z,23Z,26Z)-C32:5-CoA to distinguish n-6 from n-3 VLC-PUFA metabolic pathways in cell culture or in vitro enzyme systems. Because ω-6 and ω-3 VLC-PUFAs derive from distinct dietary precursors and exhibit differential elongation efficiencies by ELOVL4, parallel experiments using this ω-6-CoA and its ω-3 counterpart (17Z,20Z,23Z,26Z,29Z-isomer) enable pathway-specific interrogation [4]. This application is critical for studies investigating differential biological effects of n-6 vs. n-3 VLC-PUFAs in retina, brain, or sperm.

Membrane Biophysics and Lipid-Protein Interaction Studies

Incorporate (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA-derived phospholipids into model membrane systems to investigate how ultra-long-chain polyunsaturated acyl chains alter bilayer properties. VLC-PUFA products of ELOVL4—including C32:5 ω-6—uniquely impact membrane bilayers due to their extended chain length and high unsaturation, properties that shorter-chain PUFAs (C20-C26) cannot replicate [5]. This makes the compound valuable for biophysical studies of photoreceptor disc membranes, synaptic vesicle fusion, and sperm membrane dynamics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.